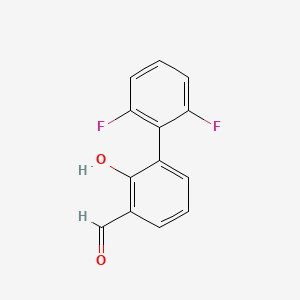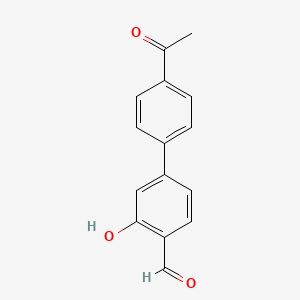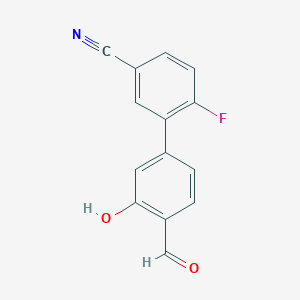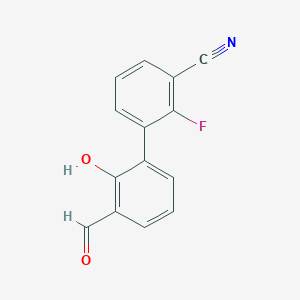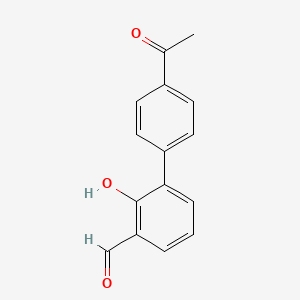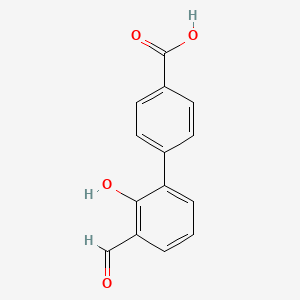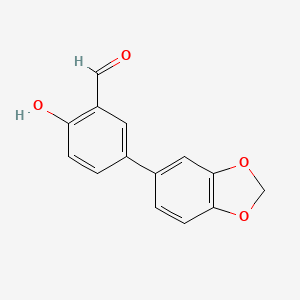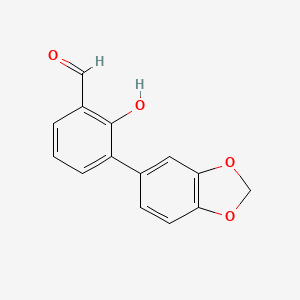
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (2F5MDPP) is a phenolic compound belonging to the class of aryl-substituted phenols. It is a derivative of the phenol group and possesses a distinct, hydrophobic and aromatic structure. 2F5MDPP has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, and the determination of the antioxidant activity of polyphenols. It has also been used in the study of the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the synthesis of polymeric materials.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as those involved in the synthesis of polyphenols. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the scavenging of free radicals, the reduction of oxidative damage, and the inhibition of the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. It also has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, it is important to note that 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is a highly reactive compound and must be handled with caution.
Direcciones Futuras
The use of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research has the potential to yield a variety of new insights into the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the synthesis of polymeric materials, and the determination of the antioxidant activity of polyphenols. Additionally, it has the potential to be used in the development of new drugs and treatments for a variety of diseases.
Métodos De Síntesis
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized through a two-step process involving the synthesis of the intermediate, 2-formyl-5-(3,4-methylenedioxyphenyl)benzaldehyde. The intermediate is then subjected to a condensation reaction with 4-hydroxybenzaldehyde in the presence of a catalyst to form 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%. The synthesis of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been reported to be carried out under mild reaction conditions and in good yields.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-2-1-9(5-12(11)16)10-3-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIQHHNKRFWDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


